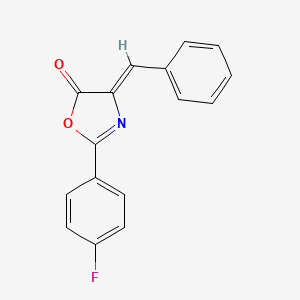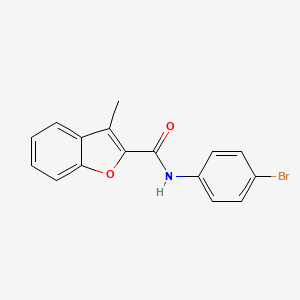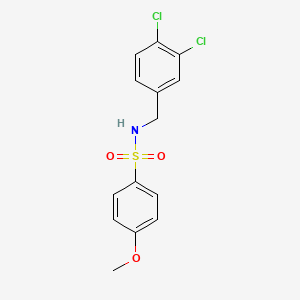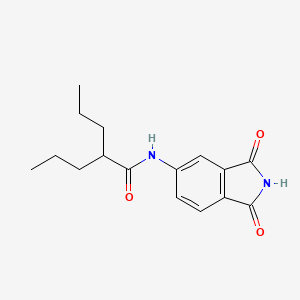
tetramethyl 1,1,2,2-cyclopentanetetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate, also known as TMCPT, is a chemical compound with the molecular formula C14H20O8. This compound is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not well understood. However, it is believed that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate acts as a Lewis acid, which can coordinate with electron-rich compounds to form stable complexes. This property makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate useful in various chemical reactions, particularly in the synthesis of cyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. However, it is known that tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is not toxic to cells and does not have any significant effects on living organisms. This makes tetramethyl 1,1,2,2-cyclopentanetetracarboxylate a safe and useful reagent for scientific research.
実験室実験の利点と制限
The advantages of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in lab experiments include its ease of synthesis, stability, and versatility in chemical reactions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. However, the limitations of using tetramethyl 1,1,2,2-cyclopentanetetracarboxylate include its high cost and limited availability. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the use of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can also be used in the development of new catalysts for chemical reactions. Additionally, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate can be used in the development of new materials with unique properties, such as polymers and nanoparticles.
Conclusion
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a valuable reagent in scientific research due to its unique properties and applications. Its ease of synthesis, stability, and versatility in chemical reactions make it a valuable tool for organic synthesis and catalysis. While there is limited information on its biochemical and physiological effects, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is a safe and useful reagent for scientific research. With its potential applications in the synthesis of new compounds, development of new catalysts, and creation of new materials, tetramethyl 1,1,2,2-cyclopentanetetracarboxylate holds promise for future scientific research.
合成法
The synthesis of tetramethyl 1,1,2,2-cyclopentanetetracarboxylate involves the reaction of dimethyl malonate with cyclopentanone in the presence of a strong base such as sodium hydride. The resulting compound is then treated with methyl iodide to yield tetramethyl 1,1,2,2-cyclopentanetetracarboxylate. This synthesis method is relatively simple and efficient, making tetramethyl 1,1,2,2-cyclopentanetetracarboxylate easily accessible for scientific research.
科学的研究の応用
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of cyclic compounds due to its ability to form stable complexes with metal ions. tetramethyl 1,1,2,2-cyclopentanetetracarboxylate is also used as a catalyst in various chemical reactions, including the Diels-Alder reaction, which is important in the synthesis of organic compounds.
特性
IUPAC Name |
tetramethyl cyclopentane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-18-8(14)12(9(15)19-2)6-5-7-13(12,10(16)20-3)11(17)21-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFGPUVOBXDRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,1,2,2-cyclopentanetetracarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)